Tetrahymanol

Description

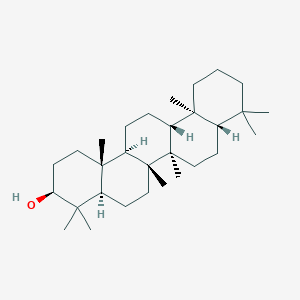

Structure

3D Structure

Properties

IUPAC Name |

(3S,4aR,6aR,6aR,6bR,8aS,12aS,14aR,14bR)-4,4,6a,6b,9,9,12a,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-hexadecahydropicen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O/c1-25(2)15-9-16-27(5)20(25)12-18-29(7)22(27)10-11-23-28(6)17-14-24(31)26(3,4)21(28)13-19-30(23,29)8/h20-24,31H,9-19H2,1-8H3/t20-,21-,22+,23+,24-,27-,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFNSRKHIVITRJP-VJBYBJRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60943803 | |

| Record name | Tetrahymanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60943803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tetrahymanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006836 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2130-17-8 | |

| Record name | Tetrahymanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2130-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahymanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002130178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahymanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60943803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahymanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006836 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Tetrahymanol: Structure, Biosynthesis, and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahymanol is a pentacyclic triterpenoid alcohol with a significant role in the biology of certain eukaryotes and bacteria. Functioning as a sterol surrogate, it maintains membrane fluidity and integrity, particularly in anaerobic environments where sterol synthesis is not viable. Its diagenetic product, gammacerane, serves as a crucial biomarker in geochemical studies to infer past environmental conditions. This technical guide provides a comprehensive overview of the structure, biosynthesis, physicochemical properties, and biological functions of this compound, along with detailed experimental protocols for its isolation and analysis.

Chemical Structure and Properties

This compound, systematically named (3S,4aR,6aR,6bR,8aS,12aS,12bR,14aR,14bR)-4,4,6a,6b,9,9,12a,14b-Octamethyldocosahydropicen-3-ol, is a pentacyclic triterpenoid belonging to the gammacerane series.[1][2] Its structure is characterized by five fused saturated rings, distinguishing it from the four-ring structure of sterols.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. While some data is readily available, specific values for properties like melting point and specific rotation require further experimental determination.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₀H₅₂O | [1] |

| Molar Mass | 428.745 g/mol | [1] |

| IUPAC Name | (3S,4aR,6aR,6bR,8aS,12aS,12bR,14aR,14bR)-4,4,6a,6b,9,9,12a,14b-Octamethyldocosahydropicen-3-ol | [1][2] |

| Melting Point | Not precisely reported | |

| Boiling Point | Not applicable (decomposes) | |

| Solubility | Soluble in organic solvents such as dichloromethane, methanol. | [3] |

| Specific Rotation ([α]D) | Not precisely reported |

Biosynthesis

The biosynthesis of this compound follows distinct pathways in eukaryotes and bacteria, both originating from the precursor molecule squalene.[1][4]

Eukaryotic Pathway

In eukaryotes such as the ciliate Tetrahymena pyriformis, this compound is synthesized directly from squalene in a single, oxygen-independent cyclization reaction.[4] This reaction is catalyzed by the enzyme squalene-tetrahymanol cyclase (STC).[3][4] This pathway is particularly advantageous in anaerobic environments where the oxygen-dependent synthesis of sterols is inhibited.[1][4]

Bacterial Pathway

Bacteria employ a two-step pathway for this compound synthesis.[3][5] First, squalene is cyclized to the hopanoid diploptene by the enzyme squalene-hopene cyclase (SHC).[1][3][5] Subsequently, the E-ring of diploptene is expanded by the enzyme this compound synthase (Ths) to form this compound.[3][5]

Biological Role and Significance

Membrane Structure and Function

This compound's primary biological role is to act as a surrogate for sterols in cellular membranes.[3] Its rigid, pentacyclic structure helps to maintain the appropriate fluidity and integrity of the membrane, which is crucial for cellular function.[1] This is particularly important for anaerobic eukaryotes that cannot synthesize sterols and for certain bacteria. The production of this compound is often upregulated under conditions of sterol starvation.[3][6]

Biomarker for Water Column Stratification

In ancient sediments, this compound undergoes diagenesis to form the stable hydrocarbon gammacerane.[1][7] The presence of gammacerane in the geological record is used as a biomarker to indicate water column stratification in ancient aquatic environments.[7][8][9] This is because the organisms that produce this compound, such as anaerobic ciliates, thrive in stratified water bodies with anoxic bottom waters.[7]

Experimental Protocols

Isolation and Purification of this compound from Tetrahymena pyriformis

This protocol outlines the general steps for the extraction and purification of this compound from the ciliate Tetrahymena pyriformis.

Workflow:

Methodology:

-

Cell Culture: Cultivate Tetrahymena pyriformis in a suitable axenic medium.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Lipid Extraction: Perform a total lipid extraction using a modified Bligh-Dyer method (chloroform:methanol:water).

-

Saponification: Saponify the lipid extract with alcoholic potassium hydroxide to hydrolyze fatty acid esters.

-

Extraction of Non-saponifiable Lipids: Extract the non-saponifiable lipids, which include this compound, from the saponified mixture using an organic solvent like n-hexane or diethyl ether.

-

Chromatographic Purification: Purify this compound from the non-saponifiable lipid fraction using column chromatography on silica gel or alumina, followed by further purification using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) if necessary.

Analytical Methods

GC-MS is a powerful technique for the identification and quantification of this compound. Prior to analysis, the hydroxyl group of this compound is typically derivatized (e.g., silylated or acetylated) to increase its volatility. The mass spectrum of the derivatized this compound will show a characteristic molecular ion peak and fragmentation pattern. A prominent fragment ion at m/z 191 is characteristic of many pentacyclic triterpenoids, including the diagenetic product of this compound, gammacerane.[1]

Signaling Pathways

The direct involvement of this compound in specific signaling pathways is not yet well-elucidated. However, its role as a membrane constituent suggests an indirect influence on signaling events that are dependent on membrane properties. By modulating membrane fluidity and the formation of lipid rafts, this compound could influence the activity of membrane-bound receptors and enzymes, thereby impacting downstream signaling cascades. For instance, in Tetrahymena pyriformis, the replacement of this compound with exogenous sterols leads to significant alterations in the phospholipid composition of the cell membrane, suggesting a homeostatic mechanism to maintain membrane function which could be linked to signaling processes that sense and respond to changes in membrane lipid composition. Further research is required to uncover the specific signaling pathways in which this compound may play a direct or indirect role.

Conclusion

This compound stands as a fascinating molecule with a dual identity: a vital component for the survival of certain organisms in specific environments and a valuable tool for geochemists to unravel Earth's history. This guide has provided a detailed overview of its structure, biosynthesis, and function, tailored for professionals in research and drug development. A deeper understanding of this compound's role in membrane biology could open new avenues for research into microbial adaptation and the development of novel therapeutic agents that target membrane-related processes. The provided experimental frameworks offer a starting point for researchers aiming to isolate and characterize this unique triterpenoid.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Showing Compound this compound (FDB024111) - FooDB [foodb.ca]

- 3. A distinct pathway for this compound synthesis in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. papersandcake.wordpress.com [papersandcake.wordpress.com]

- 5. A distinct pathway for this compound synthesis in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Studies on the biosynthesis of this compound in Tetrahymena pyriformis. The mechanism of inhibition by cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evidence for gammacerane as an indicator of water column stratification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

The Discovery and Significance of Tetrahymanol in Tetrahymena pyriformis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahymena pyriformis, a freshwater ciliated protozoan, has long served as a model organism in cellular and molecular biology. One of its unique biochemical features is the synthesis of tetrahymanol, a pentacyclic triterpenoid alcohol that functions as a sterol surrogate. This technical guide provides an in-depth exploration of the discovery, biosynthesis, and analysis of this compound in T. pyriformis. It is intended to be a comprehensive resource, offering detailed experimental protocols, quantitative data, and a thorough examination of the biochemical pathways involved. The information presented herein is designed to support further research into the unique membrane biology of Tetrahymena and to aid in the potential applications of this compound and its biosynthetic pathway in various scientific and industrial fields.

Introduction

Tetrahymena pyriformis is a well-established model organism for a wide range of biological studies. A key aspect of its biochemistry is its ability to synthesize this compound, a gammacerane-type membrane lipid, particularly under conditions where sterols, essential components of most eukaryotic membranes, are unavailable.[1][2] this compound's structural similarity to hopanoids and sterols allows it to modulate membrane fluidity and permeability, effectively acting as a sterol surrogate.[2] The discovery of this unique lipid in T. pyriformis has opened avenues for research into membrane adaptation, lipid metabolism, and evolutionary biochemistry.

The Discovery of this compound

This compound was first identified in the ciliate Tetrahymena pyriformis.[1][3] Subsequent research has revealed its presence in other ciliates, as well as in some fungi, ferns, and bacteria.[2] In sedimentary rocks, this compound undergoes diagenesis to form gammacerane, a stable biomarker used by geochemists to infer past environmental conditions, such as water column stratification.[2]

Biosynthesis of this compound

The biosynthesis of this compound in Tetrahymena pyriformis is a fascinating example of metabolic adaptation. The pathway begins with the cyclization of the linear C30 isoprenoid, squalene. Unlike the oxygen-dependent synthesis of sterols in most eukaryotes, the conversion of squalene to this compound is an anaerobic process.[2] This conversion is catalyzed by a single enzyme, squalene-tetrahymanol cyclase (STC).[4]

The expression of the gene encoding for STC, TtTHC1, in other organisms like Saccharomyces cerevisiae has been shown to enable this compound synthesis and support growth in the absence of sterols under anaerobic conditions.[4]

Interestingly, the biosynthesis of this compound in T. pyriformis is inhibited by the presence of cholesterol in the growth medium.[5] Cholesterol appears to down-regulate the expression of genes involved in the squalene synthesis and cyclization pathway.[6]

Quantitative Data

While precise quantitative data on this compound content can vary depending on culture conditions and analytical methods, the following table summarizes available information on the distribution of this compound and related compounds in Tetrahymena.

| Parameter | Value | Cell Fraction | Reference |

| This compound Concentration | High | Surface Membranes (Cilia, Pellicles) | [7][8] |

| Dolichol Content | 0.26 to 2.60 mg/kg wet weight | Whole Cells | [9] |

| Dolichol Distribution | 86% | Mitochondria | [9] |

| Dolichol Distribution | 9% | Pellicle | [9] |

| Dolichol Distribution | 5% | Microsomal | [9] |

Experimental Protocols

Cultivation of Tetrahymena pyriformis

T. pyriformis can be cultured axenically in a proteose peptone-yeast extract (PPY) medium.

-

Medium Preparation: Dissolve 2% (w/v) proteose peptone and 0.25% (w/v) yeast extract in distilled water.

-

Sterilization: Autoclave the medium at 121°C for 15 minutes.

-

Inoculation: Inoculate the sterile medium with a T. pyriformis starter culture.

-

Incubation: Incubate the culture at 25-28°C with gentle shaking for 2-3 days, or until the desired cell density is reached.

Lipid Extraction

A modified Bligh and Dyer method is commonly used for the extraction of total lipids from Tetrahymena cells.

-

Cell Harvesting: Harvest the cells by centrifugation at 1,000 x g for 5 minutes.

-

Washing: Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual medium.

-

Homogenization: Resuspend the cell pellet in a chloroform:methanol (1:2, v/v) mixture.

-

Phase Separation: Add chloroform and water to the homogenate to achieve a final chloroform:methanol:water ratio of 2:2:1.8.

-

Extraction: Vortex the mixture thoroughly and centrifuge to separate the phases.

-

Lipid Collection: Carefully collect the lower chloroform phase containing the lipids.

-

Drying: Evaporate the solvent under a stream of nitrogen.

-

Storage: Store the dried lipid extract at -20°C until further analysis.

Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound.

-

Derivatization: To increase volatility, the hydroxyl group of this compound is typically derivatized, for example, by silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

GC Separation:

-

Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating triterpenoids.

-

Injector Temperature: 250-280°C.

-

Oven Program: A temperature gradient program is used, for example, starting at 70°C, holding for 2 minutes, then ramping to 300°C at a rate of 10°C/min, and holding for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 600.

-

Identification: this compound is identified by its characteristic retention time and mass spectrum, which can be compared to a known standard or a library database. The mass spectrum of silylated this compound will show a characteristic molecular ion peak and fragmentation pattern.[10]

-

Conclusion

The discovery of this compound in Tetrahymena pyriformis has provided valuable insights into the adaptability of eukaryotic life and the evolution of membrane biochemistry. This technical guide has summarized the key aspects of this compound research, from its initial discovery to the detailed methodologies used for its study. The provided protocols and data serve as a foundation for researchers and drug development professionals interested in exploring the unique biology of Tetrahymena and the potential applications of its metabolic products. Further research into the regulation of this compound biosynthesis and its precise role in membrane function could lead to novel developments in biotechnology and pharmacology.

References

- 1. A distinct pathway for this compound synthesis in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pnas.org [pnas.org]

- 4. journals.asm.org [journals.asm.org]

- 5. Studies on the biosynthesis of this compound in Tetrahymena pyriformis. The mechanism of inhibition by cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phagocytic and pinocytic uptake of cholesterol in Tetrahymena thermophila impact differently on gene regulation for sterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. STUDIES OF MEMBRANE FORMATION IN TETRAHYMENA PYRIFORMIS : II. Isolation and Lipid Analysis of Cell Fractions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Studies of membrane formation in Tetrahymena pyriformis. II. Isolation and lipid analysis of cell fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isolation and characterization of dolichols from Tetrahymena pyriformis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Tetrahymanol: A Functional Sterol Surrogate in Eukaryotic Membranes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of eukaryotic cell biology, sterols, particularly cholesterol, are cornerstone molecules essential for maintaining membrane integrity, fluidity, and function. However, a fascinating adaptation exists in certain eukaryotes that thrive in anaerobic environments where the oxygen-dependent biosynthesis of sterols is not feasible. These organisms utilize tetrahymanol, a pentacyclic triterpenoid, as a functional surrogate for sterols. This technical guide provides a comprehensive overview of this compound, its role in eukaryotic membranes, its biosynthesis, and its impact on membrane biophysics. It is intended for researchers, scientists, and drug development professionals interested in membrane biology, sterol evolution, and potential therapeutic targets in lower eukaryotes.

This compound: Structure and Biosynthesis

This compound is a pentacyclic triterpenoid alcohol that bears a structural resemblance to hopanoids, which are sterol surrogates in bacteria.[1] Unlike the planar steroid nucleus of cholesterol, this compound has a more rigid and extended structure.

Eukaryotic Biosynthesis of this compound

In eukaryotes such as the ciliate Tetrahymena pyriformis, this compound is synthesized directly from squalene in a single, oxygen-independent enzymatic step.[2] This is a key metabolic adaptation for anaerobic life, as sterol synthesis requires multiple oxygen-dependent enzymatic reactions. The enzyme responsible for this cyclization is squalene-tetrahymanol cyclase (STC).[2] The synthesis of this compound is often regulated by the availability of exogenous sterols; when sterols are present in the environment, Tetrahymena can incorporate them into their membranes, leading to a suppression of this compound synthesis.

This compound as a Sterol Surrogate: Impact on Membrane Properties

This compound fulfills the primary role of sterols in modulating the physical state of eukaryotic membranes. It intercalates into the phospholipid bilayer, influencing its fluidity, thickness, and permeability. While direct quantitative comparisons with cholesterol in identical model systems are scarce in the literature, the functional outcome of this compound incorporation is the maintenance of membrane integrity and function in the absence of sterols.

Membrane Fluidity and Order

Sterols like cholesterol are known to have a dual effect on membrane fluidity: they decrease fluidity in the liquid-disordered phase and increase fluidity in the gel phase. This "fluidity buffer" effect is crucial for maintaining membrane function over a range of temperatures. This compound is believed to perform a similar function. Studies on Tetrahymena have shown that the organism adapts to changes in temperature by altering the lipid composition of its membranes to maintain appropriate fluidity.[3]

Table 1: Comparison of Sterol and this compound Effects on Membrane Properties (Qualitative)

| Property | Cholesterol | This compound (Inferred) |

| Membrane Fluidity | Acts as a fluidity buffer | Believed to act as a fluidity buffer |

| Membrane Ordering | Increases acyl chain order | Expected to increase acyl chain order |

| Permeability | Decreases permeability to small solutes | Expected to decrease permeability |

| Oxygen Requirement for Synthesis | Yes | No |

Influence on Lipid Rafts

Lipid rafts are specialized membrane microdomains enriched in sterols, sphingolipids, and specific proteins, playing important roles in signal transduction and protein trafficking. Cholesterol is a key organizer of these domains. The role of this compound in the formation and stability of lipid rafts in organisms that synthesize it is an area of active research. Given its structural similarities to sterols and its role in membrane ordering, it is plausible that this compound can also promote the formation of ordered membrane domains, functionally replacing cholesterol in the organization of signaling platforms.[5]

This compound and Membrane Protein Function

Sterols are known to directly and indirectly modulate the function of a wide range of membrane proteins. They can influence protein conformation, oligomerization, and activity by altering the physical properties of the surrounding lipid bilayer or through specific binding interactions.[6][7] While specific examples of direct interactions between this compound and membrane proteins are not well-documented, its role as a sterol surrogate implies that it provides the necessary membrane environment for the proper functioning of essential membrane proteins in anaerobic eukaryotes. In Tetrahymena, for instance, the complex processes of phagocytosis and membrane trafficking, which are known to be sterol-dependent in other eukaryotes, are maintained in the presence of this compound.[8]

Experimental Protocols

This section provides an overview of key experimental methodologies that can be employed to study the biophysical properties and biological functions of this compound in membranes.

Lipid Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To extract and quantify this compound from cell membranes.

Protocol Overview:

-

Cell Lysis and Lipid Extraction: Cells (e.g., Tetrahymena) are harvested and lysed. Total lipids are extracted using a modified Bligh-Dyer method with a chloroform:methanol:water mixture.[9]

-

Saponification: The lipid extract is saponified using a strong base (e.g., KOH in methanol) to hydrolyze ester-linked lipids, leaving non-saponifiable lipids like this compound and sterols.

-

Extraction of Non-saponifiable Lipids: The non-saponifiable fraction is extracted with an organic solvent such as hexane or diethyl ether.

-

Derivatization: The hydroxyl group of this compound is derivatized, typically by silylation (e.g., using BSTFA), to increase its volatility for GC analysis.[10]

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. This compound is identified based on its retention time and characteristic mass spectrum. Quantification is achieved by comparing the peak area to that of an internal standard.[10][11]

Measurement of Membrane Fluidity using Fluorescence Polarization

Objective: To assess the effect of this compound on the fluidity of model membranes (liposomes) or native membranes.

Protocol Overview:

-

Preparation of Membranes:

-

Liposomes: Prepare liposomes with a defined phospholipid composition, incorporating varying concentrations of this compound or cholesterol.

-

Native Membranes: Isolate cell membranes from organisms of interest.[1]

-

-

Labeling with DPH: Incubate the membrane preparation with a solution of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH). DPH partitions into the hydrophobic core of the membrane.

-

Fluorescence Polarization Measurement: Excite the DPH-labeled membranes with vertically polarized light and measure the intensity of the emitted light through polarizers oriented both parallel (I||) and perpendicular (I⊥) to the excitation plane.

-

Calculation of Anisotropy (r): Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (I|| - G * I⊥) / (I|| + 2 * G * I⊥) where G is an instrument-specific correction factor.

-

Interpretation: Higher anisotropy values indicate restricted rotational motion of the probe, corresponding to a more ordered and less fluid membrane.[12][13]

Analysis of Lipid Rafts

Objective: To isolate and characterize the composition of lipid rafts from this compound-containing membranes.

Protocol Overview:

-

Cell Lysis: Lyse cells in a cold, non-ionic detergent buffer (e.g., 1% Triton X-100). Detergent-resistant membranes (DRMs), which are enriched in lipid raft components, will remain insoluble.[5][14]

-

Sucrose Density Gradient Ultracentrifugation: Layer the cell lysate on top of a discontinuous sucrose gradient and centrifuge at high speed. DRMs will float to the interface between lower density sucrose layers due to their high lipid content.

-

Fraction Collection and Analysis: Collect fractions from the gradient and analyze for the presence of this compound (by GC-MS) and specific proteins (by Western blotting) to identify the raft-containing fractions.

-

Lipidomic and Proteomic Analysis: Perform detailed lipidomic and proteomic analyses on the isolated raft fractions to determine their composition.

Implications for Drug Development

The unique biochemistry of this compound-producing eukaryotes presents potential opportunities for targeted drug development. The enzyme squalene-tetrahymanol cyclase (STC) is absent in vertebrates, making it a potentially attractive target for the development of selective inhibitors against pathogenic anaerobic eukaryotes, such as certain ciliates and fungi found in the gut of herbivores. Inhibition of STC would disrupt membrane integrity and function in these organisms, leading to cell death.

Conclusion

This compound is a fascinating example of evolutionary adaptation, allowing certain eukaryotes to thrive in the absence of oxygen by functionally replacing sterols. While its role in maintaining membrane fluidity and integrity is well-established, further research is needed to provide a detailed quantitative comparison of its biophysical effects with those of cholesterol. Elucidating the specific interactions of this compound with membrane proteins and its role in the organization of lipid rafts will provide a more complete understanding of its function as a sterol surrogate. The unique biosynthetic pathway of this compound also offers a promising avenue for the development of novel antimicrobial agents targeting pathogenic anaerobic eukaryotes.

References

- 1. Studies of membrane formation in Tetrahymena pyriformis. II. Isolation and lipid analysis of cell fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lateral transfer of this compound-synthesizing genes has allowed multiple diverse eukaryote lineages to independently adapt to environments without oxygen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thermotropic lipid clustering in tetrahymena membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative contributions of cholesterol and the individual classes of phospholipids and their degree of fatty acyl (un)saturation to membrane fluidity measured by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The challenge of lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Specificity of Intramembrane Protein–Lipid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of membrane protein structure and function by their lipid nano-environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Conservation and innovation in Tetrahymena membrane traffic: proteins, lipids, and compartments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. STUDIES OF MEMBRANE FORMATION IN TETRAHYMENA PYRIFORMIS : II. Isolation and Lipid Analysis of Cell Fractions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A gas chromatography-mass spectrometry-based whole-cell screening assay for target identification in distal cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Use of fluorescence to determine the effects of cholesterol on lipid behavior in sphingomyelin liposomes and erythrocyte membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The influence of cholesterol on synaptic fluidity and dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isolation and analysis of lipid rafts in cell-cell interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Convergent Evolution in Lipid Biosynthesis: A Technical Guide to Tetrahymanol Synthesis in Bacteria and Eukaryotes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahymanol, a pentacyclic triterpenoid, serves as a crucial membrane component in a variety of organisms, acting as a sterol surrogate, particularly in anaerobic environments. Its diagenetic product, gammacerane, is a significant biomarker in geochemical studies. While the end product is identical, the biosynthetic pathways to produce this compound in bacteria and eukaryotes represent a striking example of convergent evolution, employing distinct enzymatic strategies. This technical guide provides an in-depth comparison of these two pathways, detailing the enzymatic steps, presenting key quantitative data, outlining experimental methodologies for their study, and visualizing the core processes. This information is critical for researchers in microbiology, biochemistry, and geochemistry, as well as for professionals in drug development targeting lipid biosynthesis.

Introduction

Triterpenoids are a diverse class of natural products with essential roles in the structural integrity and function of cellular membranes. In eukaryotes, sterols, such as cholesterol and ergosterol, are the primary triterpenoids responsible for modulating membrane fluidity and permeability. However, the biosynthesis of sterols is an oxygen-dependent process. In anaerobic or low-oxygen environments, some eukaryotes have evolved or acquired the ability to synthesize this compound, an oxygen-independent sterol surrogate.[1]

Bacteria, which generally do not synthesize sterols, utilize hopanoids as their primary membrane-rigidifying triterpenoids. Interestingly, a range of bacteria, including aerobic methanotrophs, nitrite-oxidizers, and sulfate-reducers, have also been found to produce this compound.[2][3] The discovery of distinct biosynthetic routes to the same molecule in these two domains of life highlights the evolutionary pressure to maintain membrane function under diverse environmental conditions. Understanding these pathways is not only fundamental to microbial physiology and evolution but also presents potential targets for antimicrobial drug development and provides a refined context for the interpretation of geochemical biomarkers.

The Eukaryotic Pathway: A Direct Cyclization

In eukaryotes, the biosynthesis of this compound from the linear precursor squalene is a direct, single-step cyclization reaction. This process is catalyzed by the enzyme squalene-tetrahymanol cyclase (STC) .[1]

The reaction proceeds via a proton-initiated carbocation cascade, leading to the formation of the five-ring this compound structure. A key feature of this pathway is its independence from molecular oxygen, which is a significant advantage in anaerobic environments where sterol synthesis is not feasible.[1] The gene encoding STC has been identified in several phylogenetically diverse eukaryotes that inhabit oxygen-poor environments, and its distribution is thought to be a result of lateral gene transfer.[1]

The Bacterial Pathway: A Two-Step Enzymatic Relay

In contrast to the direct cyclization in eukaryotes, bacteria employ a two-step pathway for this compound biosynthesis. This pathway involves two key enzymes: squalene-hopene cyclase (Shc) and This compound synthase (Ths) .[2][3]

-

Squalene to Diploptene: The first step is the cyclization of squalene to the pentacyclic hopanoid, diploptene. This reaction is catalyzed by squalene-hopene cyclase (Shc), an enzyme commonly found in hopanoid-producing bacteria.[2][4] Deletion of the shc gene in this compound-producing bacteria eliminates the production of both hopanoids and this compound, confirming its essential role in the initial cyclization.[2]

-

Diploptene to this compound: The second and defining step of the bacterial pathway is the conversion of a hopene molecule (likely diploptene) to this compound. This reaction is catalyzed by the recently discovered enzyme, this compound synthase (Ths).[2][3] Ths is not homologous to the eukaryotic STC, underscoring the independent evolution of this pathway.[2] The proposed mechanism involves a Ths-dependent ring expansion of the E-ring of the hopene intermediate.[2]

Quantitative Data

The following tables summarize the available quantitative data for the enzymes and products involved in this compound biosynthesis in bacteria and eukaryotes.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Organism | Substrate | Apparent KM | Reference(s) |

| Squalene-Tetrahymanol Cyclase (STC) | Tetrahymena thermophila | Squalene | 18 µM | [5] |

Note: Detailed kinetic data for bacterial Squalene-Hopene Cyclase (Shc) and this compound Synthase (Ths) specifically for this compound production are not extensively available in the reviewed literature.

Table 2: this compound Production Levels

| Organism | Condition | This compound Content/Production | Reference(s) |

| Methylomicrobium alcaliphilum 20Z | Stationary phase vs. late exponential phase | Eightfold increase in stationary phase | [1] |

| Saccharomyces cerevisiae (engineered with TtTHC1) | Anaerobic, sterol-free SBR culture | 1.13 ± 0.05 mg (g biomass)-1 | [6] |

| Saccharomyces cerevisiae (engineered with TtTHC1) | Aerobic, sterol-supplemented culture | 0.47 ± 0.09 mg (g biomass)-1 | [6] |

Experimental Protocols

This section outlines the general experimental methodologies employed in the study of this compound biosynthesis. For detailed, step-by-step protocols, it is recommended to consult the original research articles.

Gene Knockout and Complementation

Objective: To identify genes responsible for this compound biosynthesis.

General Protocol:

-

Target Gene Identification: Putative genes involved in the pathway are identified through comparative genomics, searching for genes present in this compound-producing organisms but absent in those that only produce hopanoids.[2]

-

Knockout Cassette Construction: A knockout cassette is constructed, typically containing an antibiotic resistance gene flanked by sequences homologous to the regions upstream and downstream of the target gene.[7]

-

Transformation and Selection: The knockout cassette is introduced into the target organism (e.g., via electroporation or natural transformation). Homologous recombination leads to the replacement of the target gene with the resistance cassette.[8] Successful transformants are selected on media containing the corresponding antibiotic.

-

Verification: Gene deletion is confirmed by PCR and sequencing.

-

Lipid Analysis: The lipid profile of the knockout mutant is analyzed by GC-MS to confirm the loss of this compound production.[1]

-

Complementation: To confirm that the phenotype is due to the specific gene deletion, the wild-type gene is reintroduced into the mutant on a plasmid or at a different chromosomal location. Restoration of this compound synthesis confirms the gene's function.[1]

Heterologous Expression

Objective: To express a this compound biosynthesis enzyme in a host organism that does not naturally produce it.

General Protocol:

-

Gene Cloning: The gene of interest (e.g., STC from Tetrahymena thermophila or ths from a bacterium) is amplified by PCR and cloned into an appropriate expression vector under the control of a suitable promoter.[9]

-

Host Transformation: The expression vector is introduced into a host organism, such as Escherichia coli or Saccharomyces cerevisiae.[9]

-

Protein Expression: Gene expression is induced under appropriate conditions (e.g., by adding an inducer like IPTG or by growing in a specific medium).

-

Lipid Extraction and Analysis: The lipid content of the engineered host is extracted and analyzed by GC-MS to detect the production of this compound.[9]

Lipid Extraction and Analysis

Objective: To extract, identify, and quantify this compound from biological samples.

General Protocol:

-

Lipid Extraction: Total lipids are extracted from cell pellets using established methods such as the Bligh and Dyer or Folch methods, which typically use a chloroform/methanol solvent system.[10][11]

-

Derivatization: The hydroxyl group of this compound is derivatized to increase its volatility for GC analysis. A common method is trimethylsilylation (TMS), where the lipid extract is treated with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3]

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The derivatized lipid extract is injected into a gas chromatograph coupled to a mass spectrometer.

-

Separation: The different lipid components are separated on a GC column (e.g., a DB-5 column) based on their boiling points and interactions with the stationary phase.

-

Detection and Identification: As the compounds elute from the column, they are ionized (e.g., by electron ionization) and their mass-to-charge ratio is determined by the mass spectrometer. This compound is identified by its characteristic retention time and mass spectrum, which includes a prominent m/z 191 fragment ion.[1][3]

-

-

Quantification: The amount of this compound can be quantified by comparing the peak area of the analyte to that of an internal standard added to the sample before extraction.

Pathway and Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the core biosynthetic pathways and a general experimental workflow.

Caption: Eukaryotic this compound biosynthesis pathway.

Caption: Bacterial this compound biosynthesis pathway.

References

- 1. A distinct pathway for this compound synthesis in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A distinct pathway for this compound synthesis in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization and partial purification of squalene-2,3-oxide cyclase from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Purification and some properties of the squalene-tetrahymanol cyclase from Tetrahymena thermophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Squalene-Tetrahymanol Cyclase Expression Enables Sterol-Independent Growth of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mybiosource.com [mybiosource.com]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

- 10. Quantification of total fatty acids in microalgae: comparison of extraction and transesterification methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Squalene-Tetrahymanol Cyclase in Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Squalene-tetrahymanol cyclase (STC) is a key enzyme in the biosynthesis of tetrahymanol, a pentacyclic triterpenoid that serves as a sterol surrogate in certain eukaryotes, particularly in anaerobic environments. This technical guide provides an in-depth overview of the core functions of STC, its role in biosynthetic pathways, and detailed methodologies for its study. Quantitative data on enzyme kinetics and inhibition are presented, along with comprehensive experimental protocols for enzyme purification, heterologous expression, and product analysis. This guide is intended to be a valuable resource for researchers in the fields of biochemistry, microbiology, and drug development who are interested in the unique catalytic mechanism of STC and its potential as a therapeutic target.

Introduction

Sterols are essential components of eukaryotic cell membranes, regulating their fluidity and permeability. However, the biosynthesis of sterols is an oxygen-dependent process. In anaerobic or oxygen-limited environments, some eukaryotes have evolved alternative strategies to maintain membrane integrity. One such strategy is the synthesis of this compound, a pentacyclic triterpenoid that can functionally replace sterols. The key enzyme in this process is squalene-tetrahymanol cyclase (STC).

STC catalyzes the direct cyclization of the linear isoprenoid squalene into the pentacyclic structure of this compound in a single, oxygen-independent reaction.[1] This enzyme was first discovered in the ciliate Tetrahymena pyriformis and has since been identified in other eukaryotes, such as the anaerobic fungi of the phylum Neocallimastigomycota.[1][2] The expression of the STC gene from Tetrahymena thermophila in Saccharomyces cerevisiae has been shown to enable the yeast to grow anaerobically without the need for sterol supplementation, highlighting the crucial role of this enzyme in adaptation to anoxia.[2][3]

This guide will delve into the biochemical role of STC, contrasting the eukaryotic pathway with the distinct bacterial pathway for this compound synthesis. It will also provide detailed experimental protocols and quantitative data to facilitate further research into this fascinating enzyme.

Biosynthetic Pathways

The biosynthesis of this compound from squalene occurs through distinct pathways in eukaryotes and bacteria. The eukaryotic pathway is a direct, one-step cyclization catalyzed by STC, whereas the bacterial pathway is a two-step process involving different enzymes.

Eukaryotic Squalene-Tetrahymanol Cyclase Pathway

In eukaryotes such as ciliates and anaerobic fungi, STC directly converts squalene to this compound.[4] This process is highly efficient and does not require molecular oxygen.[1]

Bacterial this compound Biosynthesis Pathway

Bacteria lack the STC enzyme and instead utilize a two-step pathway to produce this compound.[5][6] First, squalene-hopene cyclase (SHC) converts squalene to the hopanoid diploptene.[4] Subsequently, this compound synthase (Ths) catalyzes a ring expansion of the hopanoid to form this compound.[4][5][6]

Quantitative Data

The following tables summarize the key quantitative data for squalene-tetrahymanol cyclase from Tetrahymena thermophila.

Table 1: Kinetic and Physical Properties of Squalene-Tetrahymanol Cyclase

| Parameter | Value | Reference |

| Apparent KM for Squalene | 18 µM | [7] |

| Optimal pH | 7.0 | [7] |

| Optimal Temperature | 30 °C | [7] |

| Molecular Mass | 72 kDa | [7] |

Table 2: Inhibition of Squalene-Tetrahymanol Cyclase

| Inhibitor | I50 | Reference |

| 2,3-Iminosqualene | 50 nM | [7] |

| N,N-dimethyldodecylamine-N-oxide | 30 nM | [7] |

Experimental Protocols

This section provides detailed methodologies for the purification, heterologous expression, and activity assessment of squalene-tetrahymanol cyclase, as well as the analysis of its product, this compound.

Purification of Squalene-Tetrahymanol Cyclase from Tetrahymena thermophila

This protocol is based on the method described by Saar et al. (1991).[7]

Workflow Diagram:

Methodology:

-

Cell Culture and Harvesting: Grow Tetrahymena thermophila cells in a suitable medium to late logarithmic phase. Harvest the cells by centrifugation.

-

Cell Lysis and Microsome Preparation: Resuspend the cell pellet in a hypotonic buffer and lyse the cells using a Dounce homogenizer. Perform differential centrifugation to isolate the microsomal fraction, which contains the membrane-bound STC.

-

Solubilization: Resuspend the microsomal pellet in a buffer containing a non-ionic detergent like octylthioglucoside to solubilize the membrane proteins.

-

Chromatography:

-

DEAE-Trisacryl Chromatography: Load the solubilized protein solution onto a DEAE-Trisacryl anion-exchange column and elute with a salt gradient.

-

Hydroxyapatite Chromatography: Pool the active fractions and apply them to a hydroxyapatite column. Elute with a phosphate gradient.

-

FPLC on Mono Q: Further purify the active fractions using a Mono Q anion-exchange column on an FPLC system.

-

-

Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.

Heterologous Expression of STC in Saccharomyces cerevisiae

This protocol is based on the work of Wiersma et al. (2020).[2][3]

Workflow Diagram:

Methodology:

-

Gene Synthesis and Codon Optimization: Synthesize the coding sequence of the STC gene from T. thermophila with codon optimization for expression in S. cerevisiae.

-

Vector Construction: Clone the codon-optimized STC gene into a suitable yeast expression vector, for example, under the control of a strong constitutive promoter.

-

Yeast Transformation: Transform the expression vector into a suitable S. cerevisiae strain using the lithium acetate/polyethylene glycol method.

-

Selection and Cultivation: Select for positive transformants on appropriate selective media. Cultivate the engineered yeast strain under anaerobic conditions in a defined medium without sterol supplementation.

-

Confirmation of Expression and Activity: Confirm the expression of STC by Western blotting (if an epitope tag was included) and assess its activity by analyzing the production of this compound.

Squalene-Tetrahymanol Cyclase Enzyme Assay

This protocol is a generalized method based on the principles described for squalene cyclases.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Buffer (e.g., 50 mM Tris-HCl, pH 7.0)

-

Detergent (e.g., octylthioglucoside, to maintain enzyme solubility and activity)

-

Substrate: Squalene (dissolved in a suitable carrier like Tween 80)

-

Enzyme solution (purified STC or microsomal fraction)

-

-

Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a defined period.

-

Reaction Termination and Extraction: Stop the reaction by adding a strong base (saponification step) or by extraction with an organic solvent (e.g., hexane or ethyl acetate).

-

Product Analysis: Analyze the organic extract for the presence of this compound using GC-MS.

Quantitative Analysis of this compound by GC-MS

Methodology:

-

Lipid Extraction: Extract the total lipids from the terminated enzyme assay or from yeast cell pellets using a suitable solvent system (e.g., chloroform:methanol).

-

Derivatization: Evaporate the solvent and derivatize the lipid extract to increase the volatility of this compound. A common method is silylation using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.

-

GC-MS Analysis:

-

Gas Chromatograph: Use a GC equipped with a capillary column suitable for sterol analysis (e.g., HP-5MS).

-

Temperature Program: Employ a suitable temperature program to separate squalene and this compound.

-

Mass Spectrometer: Operate the mass spectrometer in full scan mode to identify the trimethylsilyl (TMS) derivative of this compound based on its characteristic mass spectrum. For quantification, use selected ion monitoring (SIM) mode for higher sensitivity and specificity.

-

-

Quantification: Use an internal standard (e.g., 5α-cholestane) for accurate quantification. Create a calibration curve with authentic this compound standard to determine the concentration in the samples.

Conclusion

Squalene-tetrahymanol cyclase is a remarkable enzyme that plays a vital role in the adaptation of certain eukaryotes to anaerobic environments. Its ability to produce a sterol surrogate in a single, oxygen-independent step makes it a fascinating subject for biochemical and evolutionary studies. Furthermore, as a key enzyme in the metabolism of these organisms, STC presents a potential target for the development of novel antimicrobial agents. The detailed protocols and quantitative data provided in this guide are intended to empower researchers to further explore the intricacies of this enzyme and its biosynthetic pathway, ultimately contributing to a deeper understanding of microbial physiology and potentially leading to new therapeutic strategies.

References

- 1. Colorimetric in situ assay of membrane-bound enzyme based on lipid bilayer inhibition of ion transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. primoa.library.unsw.edu.au [primoa.library.unsw.edu.au]

- 4. thno.org [thno.org]

- 5. Colorimetric in situ assay of membrane-bound enzyme based on lipid bilayer inhibition of ion transport - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Purification and some properties of the squalene-tetrahymanol cyclase from Tetrahymena thermophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Integral Membrane Protein Expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

Tetrahymanol as a Precursor to the Biomarker Gammacerane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tetrahymanol, a pentacyclic triterpenoid alcohol, and its significance as the biological precursor to the geochemical biomarker gammacerane. The document details the distinct biosynthetic pathways of this compound in eukaryotes and bacteria, its diagenetic transformation into the highly stable gammacerane, and the established applications of gammacerane as an indicator of water column stratification in paleoenvironmental reconstructions. Furthermore, this guide presents detailed experimental protocols for the extraction, purification, and analysis of this compound and gammacerane, intended to serve as a valuable resource for researchers in geochemistry, microbiology, and drug development.

Introduction

This compound is a pentacyclic triterpenoid alcohol first identified in the ciliate Tetrahymena pyriformis.[1] It serves as a sterol surrogate in the membranes of certain eukaryotes, particularly in anaerobic environments where oxygen-dependent sterol biosynthesis is not feasible.[1] The geological preservation of this compound is marked by its transformation into gammacerane, a stable hydrocarbon biomarker found in sedimentary rocks dating back hundreds of millions of years.[1] The presence and abundance of gammacerane in the geological record provide valuable insights into past environmental conditions, specifically water column stratification and anoxia.[1][2] This guide elucidates the journey of this compound from its biological synthesis to its geological fate as gammacerane, providing the necessary technical details for its study.

Biosynthesis of this compound

The biosynthesis of this compound occurs through distinct pathways in eukaryotes and bacteria, a key consideration for interpreting the origin of gammacerane in geological samples.

Eukaryotic Pathway

In eukaryotes such as the ciliate Tetrahymena, this compound is synthesized directly from squalene in a single, oxygen-independent cyclization reaction.[3] This process is catalyzed by the enzyme squalene-tetrahymanol cyclase (STC).[3] This pathway is particularly significant in anaerobic or sterol-depleted environments, where organisms that typically rely on dietary sterols must produce their own membrane-stabilizing compounds.[1]

Bacterial Pathway

Bacteria employ a different, two-step enzymatic process for this compound synthesis.[4][5][6][7] First, squalene is cyclized to the hopanoid diploptene by the enzyme squalene-hopene cyclase (Shc).[4][5] Subsequently, the enzyme this compound synthase (Ths) catalyzes a ring expansion of the hopene molecule to form this compound.[4][5][6][7] This pathway has been identified in a diverse range of bacteria, including aerobic methanotrophs and sulfate-reducers, broadening the potential sources of gammacerane in the rock record.[4][5]

References

- 1. What Are the Methods for Extracting Bacterial Cell Membrane Lipids? | MtoZ Biolabs [mtoz-biolabs.com]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Purification of two triterpenoids from Schisandra chinensis by macroporous resin combined with high-speed counter-current chromatography. | Semantic Scholar [semanticscholar.org]

- 4. 4.5. Bacterial Lipid Extraction Procedure [bio-protocol.org]

- 5. WO2018112165A1 - Methods for lipid extraction and identification of microbes using same via mass spectrometry - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

The Evolutionary Significance of Tetrahymanol Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahymanol, a pentacyclic triterpenoid alcohol, represents a fascinating case study in evolutionary adaptation to anaerobic environments. Its synthesis, functionally analogous to sterol production, provides a crucial mechanism for maintaining membrane integrity in the absence of molecular oxygen, a requirement for conventional sterol biosynthesis. This technical guide delves into the core aspects of this compound synthesis, its evolutionary implications, and its significance as a biomarker and potential target in drug development. We provide a comprehensive overview of the distinct biosynthetic pathways in eukaryotes and prokaryotes, summarize quantitative data on its production, and offer detailed experimental protocols for its study.

Introduction: this compound as a Sterol Surrogate

Sterols are indispensable components of eukaryotic cell membranes, modulating their fluidity, permeability, and rigidity. However, the biosynthesis of sterols is an oxygen-dependent process, posing a significant challenge to eukaryotes thriving in anoxic or hypoxic environments. This compound, a gammacerane-type triterpenoid, serves as an effective sterol surrogate in these organisms.[1][2][3] Its pentacyclic structure, similar to that of hopanoids and sterols, allows it to intercalate into lipid bilayers, thereby fulfilling the structural role of sterols in maintaining membrane integrity.[1] The ability to synthesize this compound is a key adaptation that has enabled diverse eukaryotic lineages, including ciliates and anaerobic fungi, to colonize oxygen-depleted niches.[3][4]

Biosynthesis of this compound: A Tale of Two Pathways

The biosynthesis of this compound originates from the C30 isoprenoid, squalene. However, the enzymatic machinery responsible for its cyclization differs significantly between eukaryotes and prokaryotes, highlighting a convergent evolutionary solution to the same environmental pressure.

Eukaryotic Pathway: Direct Cyclization

In eukaryotes such as the ciliate Tetrahymena pyriformis, this compound is synthesized from squalene in a single, oxygen-independent step.[2][5] This reaction is catalyzed by the enzyme squalene-tetrahymanol cyclase (STC) .[2][5]

Prokaryotic Pathway: A Two-Step Process

Bacteria employ a distinct, two-enzyme pathway for this compound synthesis. This process involves the initial cyclization of squalene to a hopanoid intermediate, followed by a ring expansion.[2][6]

-

Squalene-hopene cyclase (SHC) first converts squalene to the pentacyclic hopanoid, diploptene. This step is also oxygen-independent.[2]

-

This compound synthase (Ths) then catalyzes the expansion of the E-ring of the hopanoid precursor to form the characteristic six-membered ring of this compound.[2][6]

Evolutionary Significance and Distribution

The distribution of this compound synthesis capabilities across the tree of life provides compelling evidence for its evolutionary importance.

Adaptation to Anoxia

The primary evolutionary driver for this compound synthesis is the adaptation to anaerobic or microaerophilic environments.[3] Eukaryotes that inhabit such environments, and cannot synthesize sterols de novo, rely on this compound to maintain membrane function.[3] This is particularly evident in bacterivorous eukaryotes in anoxic sediments that cannot acquire sterols from their diet, as bacteria generally lack sterols.[3]

Lateral Gene Transfer

The phylogenetic distribution of the genes for this compound synthesis suggests that lateral gene transfer (LGT) has played a crucial role in its dissemination among diverse eukaryotic lineages.[3] This horizontal acquisition of genetic material has allowed multiple, distantly related eukaryotes to independently adapt to life without oxygen.[3]

A Biomarker with a Complex History

Upon burial in sediments, this compound undergoes diagenesis to form the highly stable hydrocarbon gammacerane .[1] Gammacerane in the rock record has been widely used as a biomarker for water column stratification, with the rationale that anoxic bottom waters would favor organisms capable of oxygen-independent lipid synthesis.[1] However, the discovery of a widespread capacity for this compound synthesis in various bacteria, including aerobic methanotrophs and sulfate-reducers, complicates this interpretation.[1][2] The presence of gammacerane in ancient rocks, with the oldest occurrences dating back to the Neoproterozoic, points to the ancient origins of this metabolic pathway.[1]

Quantitative Analysis of this compound Production

The production of this compound varies significantly among different organisms and is often influenced by environmental conditions and growth phase.

| Organism/Condition | This compound Concentration/Production Level | Reference |

| Methylomicrobium alcaliphilum (stationary phase) | 8-fold increase compared to late exponential phase | [2] |

| Rhodopseudomonas palustris | Up to 0.4 mg/g of biomass | [7] |

| Saccharomyces cerevisiae (expressing TtTHC1) | Squalene content decreased from ~45 mg/g to <10 mg/g biomass, with a slight decrease in this compound. | [4] |

| Tetrahymena pyriformis (in the presence of cholesterol) | Biosynthesis is progressively inhibited. | [3] |

Experimental Protocols

Lipid Extraction for this compound Analysis

This protocol is a general guideline for the extraction of total lipids, including this compound, from microbial cultures.

Materials:

-

Cell pellet

-

Chloroform

-

Methanol

-

Deionized water

-

Centrifuge

-

Glass centrifuge tubes with Teflon-lined caps

-

Rotary evaporator or nitrogen stream evaporator

Procedure:

-

Harvest cells by centrifugation and wash the pellet with deionized water.

-

Resuspend the cell pellet in a known volume of deionized water.

-

Add a mixture of chloroform and methanol (typically in a 2:1 v/v ratio) to the cell suspension to achieve a final single-phase mixture of chloroform:methanol:water (e.g., 1:2:0.8 v/v/v).

-

Agitate the mixture vigorously for at least 2 hours at room temperature.

-

Induce phase separation by adding chloroform and water to achieve a final ratio of chloroform:methanol:water of 1:1:0.9 (v/v/v).

-

Centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

-

Carefully collect the lower chloroform phase containing the lipids using a Pasteur pipette.

-

Dry the lipid extract under a stream of nitrogen or using a rotary evaporator.

-

Store the dried lipid extract at -20°C until analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

This protocol outlines the general steps for the quantification of this compound by GC-MS following derivatization.

Materials:

-

Dried lipid extract

-

Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

-

Anhydrous pyridine or other suitable solvent

-

Internal standard (e.g., 5α-cholestane)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Resuspend the dried lipid extract in a known volume of solvent.

-

Add the internal standard.

-

Transfer an aliquot to a GC vial.

-

Evaporate the solvent under a stream of nitrogen.

-

Add anhydrous pyridine and the silylating reagent (e.g., BSTFA + 1% TMCS).

-

Heat the vial at 60-70°C for 30-60 minutes to ensure complete derivatization.

-

Cool the sample to room temperature before injection into the GC-MS.

-

GC-MS Parameters (Example):

-

Injector: Splitless mode, 280°C

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness

-

Carrier Gas: Helium, constant flow (e.g., 1 mL/min)

-

Oven Program: 60°C (hold 2 min), ramp to 300°C at 6°C/min, hold for 20 min.

-

MS Transfer Line: 280°C

-

Ion Source: 230°C

-

Mode: Electron Ionization (EI) at 70 eV, full scan mode (e.g., m/z 50-650).

-

-

Quantification: Identify the trimethylsilyl (TMS) derivative of this compound based on its retention time and mass spectrum. Quantify using the peak area relative to the internal standard.

Signaling Pathways and Regulatory Logic

The synthesis of this compound is tightly regulated, particularly in eukaryotes where it serves as a substitute for sterols.

In organisms like Tetrahymena, the absence of exogenous sterols and low oxygen levels trigger the upregulation of the squalene-tetrahymanol cyclase gene, leading to increased production of this compound to maintain membrane function. Conversely, the presence of cholesterol has been shown to inhibit this compound biosynthesis.[3]

Implications for Drug Development

The unique biosynthetic pathways for this compound, particularly the enzymes involved, present potential targets for antimicrobial drug development.

-

Targeting Prokaryotic Synthesis: The bacterial-specific enzyme, this compound synthase (Ths), could be a target for novel antibiotics. Inhibiting Ths would disrupt membrane function in bacteria that rely on this compound, especially under specific environmental conditions.

-

Antifungal and Antiparasitic Strategies: In anaerobic fungi and protozoan parasites that utilize this compound, the squalene-tetrahymanol cyclase (STC) represents a potential drug target. Inhibitors of STC could compromise the viability of these organisms in their native anoxic habitats, such as the rumen or the human gut.

Conclusion

The synthesis of this compound is a remarkable example of evolutionary innovation, enabling life to thrive in the absence of a key resource, molecular oxygen. The distinct biosynthetic routes in eukaryotes and prokaryotes underscore the power of convergent evolution. For researchers, this compound continues to be a valuable biomarker for reconstructing ancient environments, albeit with a more nuanced interpretation required due to its widespread bacterial production. For drug development professionals, the enzymes of the this compound synthesis pathways offer promising targets for the development of new antimicrobial agents. Further research into the regulation and function of this compound will undoubtedly uncover more secrets of microbial adaptation and open new avenues for biotechnological and therapeutic applications.

References

- 1. A distinct pathway for this compound synthesis in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Studies on the biosynthesis of this compound in Tetrahymena pyriformis. The mechanism of inhibition by cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characteristics and Application of Rhodopseudomonas palustris as a Microbial Cell Factory - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effect of cholesterol on ubiquinone and this compound biosynthesis in Tetrahymena pyriformis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Squalene-Tetrahymanol Cyclase Expression Enables Sterol-Independent Growth of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Distribution of Tetrahymanol in Marine and Lacustrine Sediments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahymanol, a pentacyclic triterpenoid alcohol, is a significant biomarker found in both marine and lacustrine sediments. Its diagenetic product, gammacerane, is a stable hydrocarbon preserved in the geological record, offering insights into past environmental conditions. Understanding the distribution and concentration of this compound in contemporary sediments is crucial for calibrating its use as a paleo-proxy and for exploring its potential in various applications, including drug development. This technical guide provides a comprehensive overview of the distribution of this compound, detailed experimental protocols for its analysis, and a summary of its biosynthetic and diagenetic pathways.

Data Presentation: Quantitative Distribution of this compound

The concentration of this compound in sediments can vary significantly depending on the depositional environment, the productivity of source organisms, and diagenetic processes. Below are tables summarizing the available quantitative data for this compound in lacustrine sediments. Data for marine sediments is less commonly reported in absolute concentrations, with many studies focusing on the relative abundance or the gammacerane index.

Table 1: Concentration of this compound in Lacustrine Sediments

| Lake Name/Region | Sediment Depth/Age | Concentration (µg/g TOC) | Reference |

| Ammersee, Germany (Core Amvr13) | Modern (Top Layer) | ~1.5 | [1] |

| Ammersee, Germany (Core Amvr13) | ~1980 | ~0.5 | [1] |

| Ammersee, Germany (Core Amvr15) | Modern to ~1970 | Relatively constant, low levels | [1] |

| Lake Salda, Turkey | Uppermost centimeters | Present (quantification not specified) | [2] |

TOC: Total Organic Carbon

Experimental Protocols

The accurate quantification of this compound from sediment matrices requires a multi-step analytical approach involving lipid extraction, fractionation, and instrumental analysis.

Lipid Extraction from Sediments

A common and effective method for extracting total lipids from sediments is Soxhlet extraction.

Materials:

-

Freeze-dried and homogenized sediment sample

-

Soxhlet extraction apparatus

-

Cellulose extraction thimbles

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Round-bottom flasks

-

Rotary evaporator

Procedure:

-

Weigh approximately 10-20 g of the freeze-dried and homogenized sediment sample and place it into a cellulose extraction thimble.

-

Add an internal standard (e.g., 5α-cholestane) to the sample for quantification purposes.

-

Place the thimble into the Soxhlet extractor.

-

Fill a round-bottom flask with a 2:1 (v/v) mixture of dichloromethane and methanol.

-

Assemble the Soxhlet apparatus and extract the lipids for 24-48 hours, ensuring a consistent cycle of solvent reflux.

-

After extraction, concentrate the total lipid extract (TLE) using a rotary evaporator at a controlled temperature (e.g., 40°C).

-

Transfer the concentrated TLE to a smaller vial and dry it completely under a gentle stream of nitrogen gas.

Saponification (Optional but Recommended)

Saponification is a crucial step to break down ester bonds and release ester-bound lipids, including this compound that might be esterified.

Materials:

-

Total Lipid Extract (TLE)

-

Methanolic potassium hydroxide (KOH) solution (e.g., 6% w/v)

-

Hexane

-

Saturated sodium chloride (NaCl) solution

-

Hydrochloric acid (HCl) to acidify

-

Separatory funnel

Procedure:

-

Redissolve the dried TLE in a known volume of methanolic KOH solution.

-

Reflux the mixture for 2 hours at approximately 80°C.

-

After cooling, add a saturated NaCl solution to the mixture to separate the aqueous and organic phases.

-

Extract the neutral lipid fraction (containing this compound) three times with hexane using a separatory funnel.

-

Combine the hexane extracts and wash them with the saturated NaCl solution until the aqueous phase is neutral.

-

Dry the neutral lipid fraction over anhydrous sodium sulfate.

-

Concentrate the neutral fraction under a stream of nitrogen.

Fractionation of the Neutral Lipid Extract

To isolate the alcohol fraction containing this compound, column chromatography is employed.

Materials:

-

Glass column

-

Silica gel (activated)

-

Hexane

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Prepare a silica gel column by making a slurry of activated silica gel in hexane and pouring it into the column.

-

Load the concentrated neutral lipid extract onto the top of the silica gel column.

-

Elute different lipid fractions using solvents of increasing polarity:

-

Fraction 1 (Aliphatic Hydrocarbons): Elute with hexane.

-

Fraction 2 (Aromatic Hydrocarbons): Elute with a mixture of hexane and DCM.

-

Fraction 3 (Alcohols and Sterols): Elute with a mixture of DCM and methanol.

-

-

Collect the alcohol fraction (Fraction 3) which will contain this compound.

-

Concentrate the alcohol fraction under a stream of nitrogen.

Derivatization for GC-MS Analysis

This compound contains a hydroxyl group that makes it less volatile and prone to peak tailing during Gas Chromatography (GC) analysis. Derivatization to its trimethylsilyl (TMS) ether is necessary for optimal analysis.

Materials:

-

Dried alcohol fraction

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (as a catalyst)

-

GC vial with insert

-

Heating block or oven

Procedure:

-

Place the dried alcohol fraction into a GC vial insert.

-

Add a mixture of BSTFA (+1% TMCS) and pyridine (e.g., 2:1 v/v).

-

Seal the vial tightly and heat it at 60-70°C for at least 1 hour to ensure complete derivatization.

-

Cool the vial to room temperature before analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

A non-polar capillary column (e.g., DB-5ms or equivalent).

Typical GC-MS Conditions:

-

Injector Temperature: 280-300°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at 10°C/min.

-

Ramp 2: Increase to 320°C at 4°C/min, hold for 15-20 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-600.

-

Identification and Quantification:

-

The TMS-ether of this compound can be identified by its characteristic mass spectrum, which includes a prominent molecular ion (M+) at m/z 500 and key fragment ions.

-

Quantification is achieved by comparing the peak area of the this compound-TMS derivative to the peak area of the internal standard added at the beginning of the extraction process.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to this compound analysis.

Caption: Biosynthesis of this compound in bacteria and eukaryotes.

Caption: Diagenetic pathway of this compound to gammacerane.

Caption: General experimental workflow for this compound analysis.

Conclusion